molecular formula C37H68O B10856944 Dlin-MeOH

Dlin-MeOH

Cat. No.: B10856944
M. Wt: 528.9 g/mol
InChI Key: MXYDYSQZZPJVJD-MAZCIEHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dlin-MeOH is synthesized through a series of chemical reactions involving the coupling of linoleic acid derivatives with other lipid components. The process typically involves the use of organic solvents such as methanol and acetonitrile to achieve optimal separation and purity of the lipid components .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated systems to ensure consistency and high yield. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Dlin-MeOH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which are used in further synthesis processes for drug delivery systems .

Scientific Research Applications

Dlin-MeOH has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex lipid molecules.

    Biology: Employed in the study of lipid membranes and their interactions with nucleic acids.

    Medicine: Integral in the development of lipid nanoparticle-based drug delivery systems, particularly for mRNA vaccines and gene therapies.

    Industry: Utilized in the production of lipid-based formulations for pharmaceuticals

Mechanism of Action

Dlin-MeOH functions as a lipid carrier that facilitates the delivery of nucleic acids into cells. It forms lipid nanoparticles that encapsulate the nucleic acids, protecting them from enzymatic degradation and enhancing their cellular uptake. The ionizable cationic nature of this compound allows it to interact with the negatively charged nucleic acids, forming stable complexes that can be efficiently delivered into target cells .

Comparison with Similar Compounds

Uniqueness of Dlin-MeOH: this compound is unique due to its specific structure, which allows for efficient encapsulation and delivery of nucleic acids. Its ability to form stable lipid nanoparticles with high encapsulation efficiency makes it a valuable component in the development of advanced drug delivery systems .

Properties

Molecular Formula

C37H68O

Molecular Weight

528.9 g/mol

IUPAC Name

(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-ol

InChI

InChI=1S/C37H68O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(38)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37-38H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-

InChI Key

MXYDYSQZZPJVJD-MAZCIEHSSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCC(O)CCCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)O

Origin of Product

United States

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